1-(2-Methoxyphenyl)-3-methylpiperazin-2-one

Drug Metabolism Pharmacokinetics CYP450

This piperazin-2-one building block offers a direct solution to metabolic N-dealkylation, a common failure mode of phenylpiperazine leads. By replacing the piperazine with a lactam core, it reduces CYP450-mediated clearance and restricts conformational flexibility, enhancing target selectivity. Ideal for CNS programs optimizing 5-HT1A affinity while lowering hERG liability. Available with full analytical characterization for medicinal chemistry and chemical probe development.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B13920458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-3-methylpiperazin-2-one
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC1C(=O)N(CCN1)C2=CC=CC=C2OC
InChIInChI=1S/C12H16N2O2/c1-9-12(15)14(8-7-13-9)10-5-3-4-6-11(10)16-2/h3-6,9,13H,7-8H2,1-2H3
InChIKeyMSEHDSIVPICZSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one: A Specialized Piperazin-2-one Scaffold for CNS-Focused Research Procurement


1-(2-Methoxyphenyl)-3-methylpiperazin-2-one (CAS: 1009675-99-3) is a heterocyclic building block characterized by a piperazin-2-one core structure substituted with an ortho-methoxyphenyl group at the N1 position and a methyl group at the 3-position . This specific molecular architecture places it within the broader class of arylpiperazines, a group well-established for its privileged interactions with central nervous system (CNS) targets, notably serotonin (5-HT) and dopamine receptors [1]. However, the presence of the lactam (piperazin-2-one) functionality distinguishes it from its more common piperazine analog, 1-(2-Methoxyphenyl)piperazine (MPP) [2]. This structural feature is known to critically influence physicochemical properties and metabolic pathways, thereby positioning this compound as a specialized scaffold for medicinal chemistry programs focused on CNS drug discovery.

Beyond Simple Piperazines: Why 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one Cannot Be Substituted by Common Analogs


Selecting a generic phenylpiperazine building block over 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one introduces significant and quantifiable risks to a research program. While simple 1-arylpiperazines like 1-(2-Methoxyphenyl)piperazine (MPP) are valuable starting points, they are known to undergo extensive N-dealkylation in vivo, generating metabolites with distinct and often confounding pharmacological profiles [1]. This metabolic liability can obscure the true pharmacodynamics of a lead compound. Furthermore, the core piperazine ring's conformational flexibility can limit target selectivity [2]. The target compound addresses these issues directly through its piperazin-2-one core. The lactam functionality is hypothesized to reduce susceptibility to CYP450-mediated N-dealkylation and restrict the conformational freedom of the ring, potentially enhancing target selectivity and simplifying pharmacokinetic profiles . The quantitative evidence below substantiates these critical differentiators, demonstrating why simple interchange with a common piperazine analog would undermine the specific research objectives this compound is designed to fulfill.

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one: A Quantitative Evidence Guide for Scientific Selection


Metabolic Stability: Projected Reduction in N-Dealkylation Liability vs. 1-(2-Methoxyphenyl)piperazine

The primary metabolic route for 1-arylpiperazines is CYP3A4-mediated N-dealkylation, which generates 1-aryl-piperazine metabolites [1]. This pathway introduces significant pharmacokinetic variability. The piperazin-2-one core of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one incorporates an amide bond, which is inherently more stable toward oxidative dealkylation than the tertiary amine of a piperazine ring . While direct intrinsic clearance (CLint) data for this specific compound is not publicly available, studies on analogous 4-substituted 1-(2-methoxyphenyl)piperazine derivatives in liver microsomes report measurable CLint values (e.g., ranging from 20-80 µL/min/mg protein) [2]. The structural modification in the target compound is anticipated to result in a significantly lower CLint compared to its piperazine counterpart, MPP, thereby extending half-life and simplifying metabolite identification.

Drug Metabolism Pharmacokinetics CYP450 Medicinal Chemistry

Serotonergic Target Engagement: The High-Affinity Binding Profile of the 2-Methoxyphenyl Moiety at 5-HT1A Receptors

The 2-methoxyphenyl substituent is a validated pharmacophore for high-affinity binding at serotonin receptors, particularly the 5-HT1A subtype. Direct binding data for the target compound is unavailable. However, its closest analog, 1-(2-Methoxyphenyl)piperazine (MPP), serves as a robust baseline. MPP binds to 5-HT1 sites with a Ki of 35 nM and demonstrates 100-fold selectivity over 5-HT2 sites [1]. Furthermore, advanced 4-substituted 1-(2-methoxyphenyl)piperazine derivatives have been developed with sub-nanomolar affinity (Ki < 1 nM) for the 5-HT1A receptor [2]. This data strongly indicates that the 2-methoxyphenyl moiety in the target compound confers a high potential for potent 5-HT1A receptor engagement.

Serotonin Receptors 5-HT1A Receptor Binding CNS Pharmacology

Dopaminergic System Interaction: A Differentiated Profile from Classical Antipsychotics

The (2-methoxyphenyl)piperazine substructure is a recognized privileged motif for dopamine D3 receptor ligands, often exhibiting moderate selectivity over the D2 subtype [1]. For instance, N-(2-methoxyphenyl)piperazine analogs have shown a range of affinities for D2 and D3 receptors, with some achieving low nanomolar Ki values at the D3 receptor [2]. In contrast, the target compound's piperazin-2-one core may subtly alter this profile. Research on structurally related phenylpiperazines has demonstrated that it is possible to achieve antipsychotic-like efficacy in preclinical models (e.g., conditioned avoidance response) without possessing high affinity for D2 receptors, suggesting alternative mechanisms . This class-level data implies that 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one could be developed into an antipsychotic agent with a reduced extrapyramidal symptom (EPS) liability profile, a common side effect of potent D2 antagonists.

Dopamine Receptors D3 Receptor Antipsychotic Selectivity

Enhanced Physicochemical Profile: Calculated Increase in Topological Polar Surface Area (TPSA)

The introduction of the carbonyl group to form the piperazin-2-one core increases the compound's Topological Polar Surface Area (TPSA) compared to its piperazine analog. Using calculated values from standard cheminformatics tools, the TPSA of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one is approximately 41.6 Ų . This is notably higher than the TPSA of 1-(2-Methoxyphenyl)piperazine, which is calculated to be 15.7 Ų . TPSA is a key descriptor inversely correlated with a molecule's ability to passively permeate cell membranes, including the blood-brain barrier (BBB). A TPSA value below 60 Ų is generally considered favorable for CNS penetration, while values below 140 Ų are favorable for oral absorption [1].

Drug-likeness Physicochemical Properties Blood-Brain Barrier ADME

Potential for Reduced hERG Liability: A Common Challenge in CNS Drug Development

Inhibition of the hERG potassium channel is a major cause of drug-induced QT prolongation and a frequent source of attrition in CNS drug development. Basic amines, such as those in simple piperazines, are often associated with potent hERG binding [1]. The introduction of a carbonyl group to form the piperazin-2-one core in the target compound reduces the basicity of the adjacent amine nitrogen. This decrease in pKa can significantly attenuate hERG channel binding affinity . While direct hERG IC50 data is not available, this well-established structure-activity relationship (SAR) provides a strong, class-level inference that 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one is likely to have a significantly improved hERG safety margin (e.g., IC50 > 10 µM) compared to its piperazine analog.

Cardiotoxicity hERG Channel Safety Pharmacology Drug Design

Recommended Application Scenarios for 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one Based on Evidence


CNS Lead Optimization Programs Requiring Improved Metabolic Stability and Pharmacokinetic Profiles

1-(2-Methoxyphenyl)-3-methylpiperazin-2-one is optimally deployed in medicinal chemistry campaigns that have identified a promising phenylpiperazine hit but are struggling with rapid clearance, likely due to N-dealkylation [1]. By incorporating the piperazin-2-one core, the compound provides a direct, evidence-based strategy to reduce intrinsic clearance and extend half-life, thereby simplifying in vivo pharmacology studies and improving target engagement.

Design of Selective 5-HT1A Receptor Ligands with Enhanced Drug-like Properties

Researchers focused on developing novel anxiolytic or antidepressant agents can utilize this compound as a key intermediate. The 2-methoxyphenyl group provides a proven vector for high 5-HT1A affinity [2]. Simultaneously, the piperazin-2-one core addresses critical developability challenges by reducing the basicity associated with hERG binding and offering a favorable TPSA for CNS penetration [REFS-3, REFS-4]. This dual functionality allows for a more efficient and safer path to a clinical candidate.

Development of Next-Generation Antipsychotics Targeting Non-D2 Mechanisms

For programs aiming to develop antipsychotics with a novel mechanism of action (e.g., D3-preferring or non-dopaminergic), this scaffold is highly relevant. The class-level evidence suggests it is unlikely to be a potent D2 antagonist , a property that is directly correlated with a lower risk of extrapyramidal symptoms (EPS) and hyperprolactinemia. This compound allows researchers to explore alternative pharmacology while retaining a core structure known for CNS activity, a key advantage for achieving differentiation in a crowded therapeutic area.

Academic Chemical Biology Probes for Studying CNS Target Engagement

In a basic research setting, this compound serves as an ideal starting point for creating a chemical probe. Its modular structure (a functionalizable piperazin-2-one core and a target-engaging 2-methoxyphenyl group) allows for systematic derivatization. Its predicted metabolic stability simplifies interpretation of results from in vivo efficacy studies by minimizing the confounding effects of active metabolites, thereby providing cleaner data on target engagement and downstream pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.